
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound with the molecular formula C9H8ClNO6S It is known for its unique structural features, which include a chloro-nitrophenyl group and a sulfonyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester typically involves the esterification of acetic acid with a suitable alcohol in the presence of a catalyst. One common method is the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with methanol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can help in achieving high purity and consistent quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the carboxylic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with specific molecular targets. The chloro-nitrophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfonyl ester group can undergo nucleophilic attack. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, propyl ester
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, butyl ester
Uniqueness
The uniqueness of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester lies in its specific structural features, which confer distinct reactivity and potential applications. The presence of the chloro-nitrophenyl group and the sulfonyl ester group makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Propiedades
Número CAS |
14598-72-2 |
|---|---|
Fórmula molecular |
C9H8ClNO6S |
Peso molecular |
293.68 g/mol |
Nombre IUPAC |
methyl 2-(4-chloro-2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C9H8ClNO6S/c1-17-9(12)5-18(15,16)8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 |
Clave InChI |
YXTUDVQXLSLKCB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



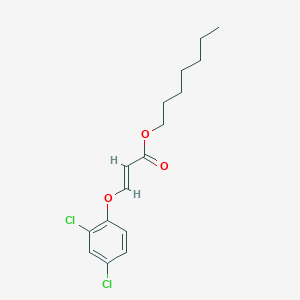
![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
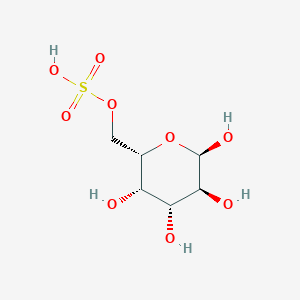
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)

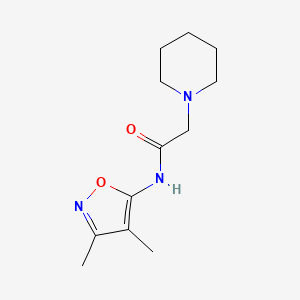
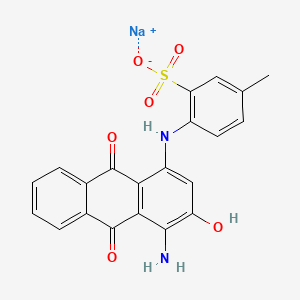

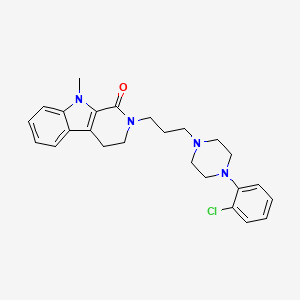
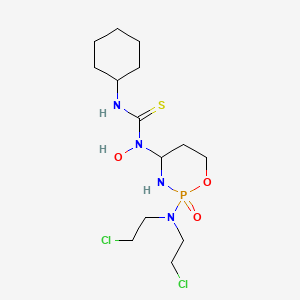
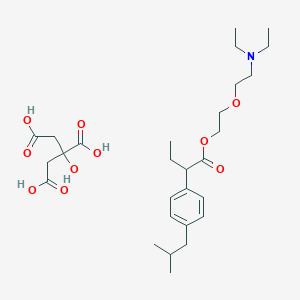
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)

